F'-dd-carbo-T
Description
For example, boronic acids like those in (CAS 1046861-20-4) and benzooxazole derivatives in (CAS 719310-31-3) share functional groups that influence reactivity and bioavailability, which may align with F'-dd-carbo-T's properties.
Properties
CAS No. |
127530-14-7 |
|---|---|
Molecular Formula |
C11H15FN2O3 |
Molecular Weight |
242.25 g/mol |
IUPAC Name |
1-[(1S,2S,3S)-2-fluoro-3-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15FN2O3/c1-6-4-14(11(17)13-10(6)16)8-3-2-7(5-15)9(8)12/h4,7-9,15H,2-3,5H2,1H3,(H,13,16,17)/t7-,8-,9-/m0/s1 |
InChI Key |
PCWLPDLBUBGSKQ-CIUDSAMLSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H]([C@@H]2F)CO |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CCC(C2F)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Bioavailability : The boronic acid compound exhibits high GI absorption and BBB penetration, making it suitable for CNS-targeting therapeutics, whereas the benzooxazole derivative’s larger size and polarity may restrict bioavailability .
Functional Group Impact
- Halogen Substituents : Bromine and chlorine in CAS 1046861-20-4 enhance electrophilic reactivity, facilitating cross-coupling reactions .
- Oxygen/Nitrogen Heterocycles : The benzooxazole core in CAS 719310-31-3 improves metabolic stability but introduces synthetic challenges due to ring strain .
Research Implications
While direct data on F'-dd-carbo-T are unavailable, insights from analogous compounds suggest:
Fluorine Incorporation : If this compound includes fluorine, its LogP and metabolic stability would likely exceed those of the compared compounds, analogous to carbonyl fluoride derivatives () .
Therapeutic Potential: Structural features from boronic acids (e.g., enzyme inhibition) and benzooxazoles (e.g., antimicrobial activity) could be combined for multifunctional drug design.
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